molecular formula C42H53I3N4O3 B2844194 Bmvc-8C3O

Bmvc-8C3O

カタログ番号: B2844194
分子量: 1042.6 g/mol
InChIキー: DKMJOQQQBQBOMV-UHFFFAOYSA-K
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

BMVC-8C3Oの合成には、中間体の調製とその後の特定の条件下での反応を含む複数のステップが必要です。詳細な合成経路と反応条件は多くの場合、製造元によって異なり、機密情報となります。 この化合物は通常、標準的な有機合成技術を用いて研究室で調製されます .

科学的研究の応用

Chemical Properties and Mechanism of Action

BMVC-8C3O is known for its ability to stabilize G-quadruplex (G4) structures, which are nucleic acid conformations that play critical roles in cellular processes such as gene regulation and telomere maintenance. The compound enhances the thermal stability of G4 structures significantly more than its precursor, BMVC, with an increase in melting temperature by approximately 50°C compared to about 20°C for BMVC .

Mechanism of Action:

  • G4 Stabilization: this compound stabilizes G4 structures formed by human telomeres and can induce conformational changes from non-parallel to parallel G4 structures under physiological conditions .
  • Cancer Cell Inhibition: It has been demonstrated that this compound effectively inhibits the proliferation of cancer cells (e.g., CL1-0 lung cancer cells) while showing minimal effects on normal cells (e.g., MRC-5) at similar concentrations .

Cancer Treatment

This compound has shown promise as a therapeutic agent in cancer treatment:

  • Cell Proliferation Studies: In vitro studies indicate that long-term treatment with this compound significantly slows down the proliferation of CL1-0 cancer cells, halting growth after approximately 20 days .
  • Selectivity: The compound exhibits a selective toxicity profile, sparing normal cells while targeting cancerous ones, making it a potential candidate for targeted cancer therapies .

Fluorescence Imaging

This compound serves as an effective fluorescence probe for imaging G4 structures within living cells:

  • Cellular Uptake: Studies have shown that BMVC can penetrate cell membranes and localize in various organelles depending on the G4 structure's conformation. For instance, GROs with parallel G4 structures were primarily found in lysosomes, while non-parallel structures accumulated in mitochondria .
  • Spectral Shifts: The interaction of BMVC with different G4 structures results in significant changes in fluorescence intensity, enabling researchers to visualize and monitor these complexes within cellular environments .

Data Tables

Application AreaFindings/ObservationsReferences
Cancer TreatmentInhibits proliferation of CL1-0 cancer cells; minimal effect on MRC-5 normal cells
G4 Structure StabilizationIncreases melting temperature by ~50°C; induces conformational changes
Fluorescence ImagingStrong fluorescence upon interaction with G4 structures; localization studies indicate organelle-specific accumulation

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on CL1-0 lung cancer cells. After administering a concentration of 1.0 µM over several weeks, results indicated a marked slowdown in cell growth, demonstrating its potential as an anti-cancer agent. The study highlighted that while cancer cell proliferation was inhibited, normal MRC-5 cells remained largely unaffected, suggesting a selective action mechanism .

Case Study 2: Imaging G4 Structures

Utilizing BMVC as a probe, researchers conducted experiments to visualize G4 DNA structures in live CL1-0 cells. The study revealed that different G4 conformations could be tracked based on their fluorescence characteristics. This capability allows for real-time monitoring of cellular processes involving G4 DNA structures, making it a valuable tool in molecular biology research .

生物活性

Bmvc-8C3O, a synthetic compound known chemically as 3,6-bis(1-methyl-4-vinylpyridinium) carbazole diiodide with a tetraethylene glycol moiety, has garnered attention in molecular biology for its ability to interact with G-quadruplex (G4) DNA structures. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has a molecular weight of approximately 1042.61 g/mol and is classified as a G4 ligand. Its primary mechanism involves stabilizing and converting G4 DNA structures from non-parallel to parallel forms, which are thermally more stable. This stabilization is facilitated by local dehydration effects upon binding, leading to significant alterations in the melting temperature and structural properties of the DNA.

Key Mechanisms:

  • Binding Affinity: this compound selectively binds to G4 sequences, enhancing their stability. For instance, it increases the melting temperature (Tm) of specific G4 sequences from approximately 60°C to over 120°C in K+ solutions .
  • Structural Conversion: The compound induces structural changes observable through techniques such as circular dichroism (CD) and NMR spectroscopy, confirming the transition from hybrid or non-parallel G4 conformations to more stable parallel forms .

Anti-Cancer Properties

Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has demonstrated efficacy in suppressing the expression of oncogenes such as c-FOS and epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC) models. This suppression is significant for tumors that exhibit resistance to conventional therapies like osimertinib.

Findings:

  • Growth Inhibition: this compound effectively inhibits cell proliferation in NSCLC by targeting G4 structures involved in oncogene regulation .
  • Synergistic Effects: When combined with osimertinib, this compound enhances therapeutic efficacy against osimertinib-resistant tumors, suggesting a novel approach to overcome resistance mechanisms in cancer treatment .

Study on G4 Ligands

A study investigated the impact of this compound on various G4 sequences under physiological conditions (37°C). The results indicated that this compound could induce structural changes that resemble those achieved through thermal activation. This was evidenced by time-evolved CD spectra and NMR analyses showing rapid and gradual changes in G4 structure upon treatment with the compound .

In Vivo Application

In vivo experiments have demonstrated that combining this compound with osimertinib leads to a significant reduction in tumor growth in mouse models. This combination therapy not only targets c-FOS expression but also inhibits pathways related to PI3K/AKT signaling, further enhancing its anti-cancer effects .

Data Tables

Parameter Value
Molecular FormulaC₁₈H₁₈N₂I₂
Molecular Weight1042.61 g/mol
Melting Temperature Increase>45°C
Effective Concentration5 eq. for structural changes

特性

IUPAC Name

9-[2-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethoxy]ethoxy]ethyl]-3,6-bis[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]carbazole;triiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H53N4O3.3HI/c1-43-19-15-35(16-20-43)7-9-37-11-13-41-39(33-37)40-34-38(10-8-36-17-21-44(2)22-18-36)12-14-42(40)45(41)23-27-47-29-31-49-32-30-48-28-26-46(3)24-5-4-6-25-46;;;/h7-22,33-34H,4-6,23-32H2,1-3H3;3*1H/q+3;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMJOQQQBQBOMV-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C=CC5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C.[I-].[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC3=C(N(C4=C3C=C(C=C4)/C=C/C5=CC=[N+](C=C5)C)CCOCCOCCOCC[N+]6(CCCCC6)C)C=C2.[I-].[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H53I3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1042.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。